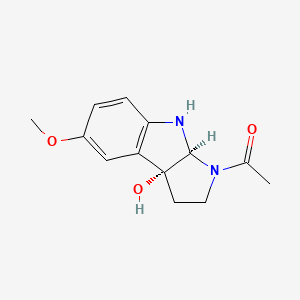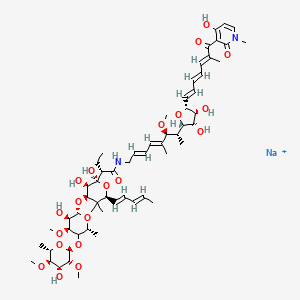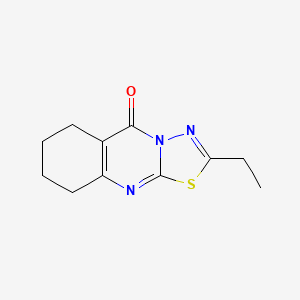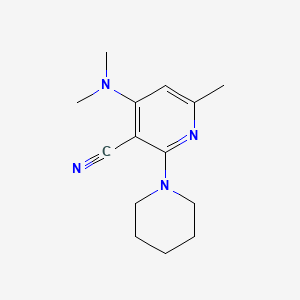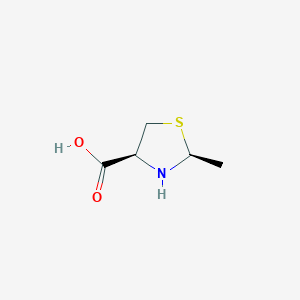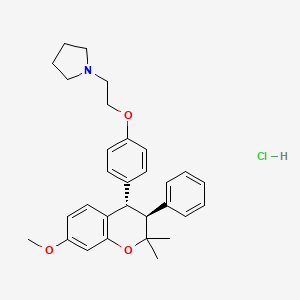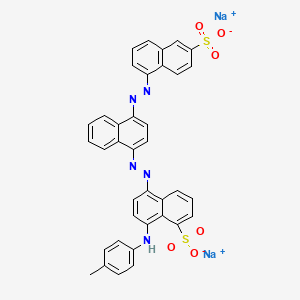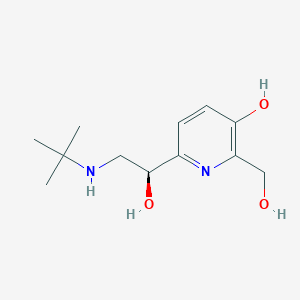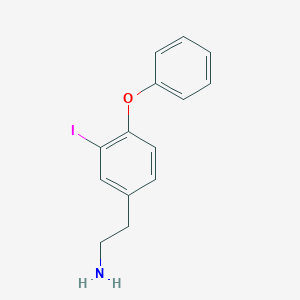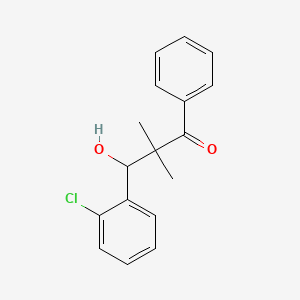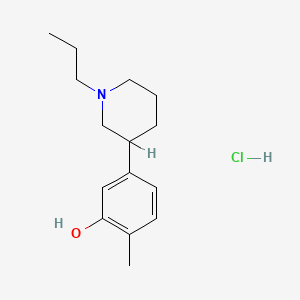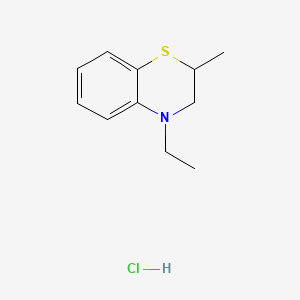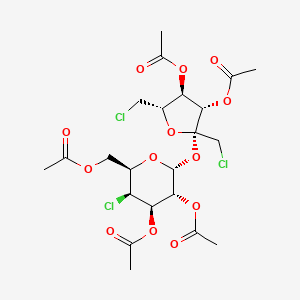
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate is a complex organic compound with the molecular formula C22H29Cl3O13 and a molecular weight of 607.82 g/mol . This compound is known for its unique structural features, which include multiple acetyl and chloro groups attached to a fructofuranosyl and galactose backbone.
Preparation Methods
The synthesis of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves several steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation to remove the trityl groups.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield the desired compound.
Chemical Reactions Analysis
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate undergoes various chemical reactions:
Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of artificial sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves its interaction with specific molecular targets and pathways. The acetyl and chloro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways are still under investigation, but it is believed to influence carbohydrate metabolism and enzymatic activity .
Comparison with Similar Compounds
Similar compounds include:
Sucralose: A widely used artificial sweetener with a similar chlorinated sugar structure.
Trichlorosucrose pentaacetate: Another chlorinated sugar derivative used in various applications.
2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranoside: A closely related compound with similar structural features.
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate stands out due to its specific combination of acetyl and chloro groups, which confer unique chemical properties and reactivity.
Properties
CAS No. |
55832-20-7 |
|---|---|
Molecular Formula |
C22H29Cl3O13 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-diacetyloxy-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis(chloromethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI Key |
WBOCSUAOZWICQT-ZIPNEROJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


